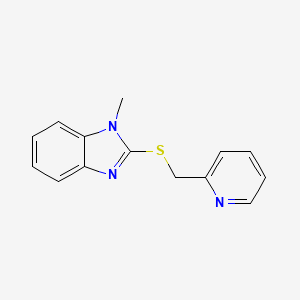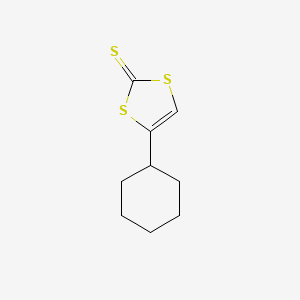
(Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as a pyridine-based nitrile and has a unique molecular structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in microbial and viral cells. This compound has been shown to target specific pathways and processes that are essential for the survival and proliferation of these cells, resulting in their eventual death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antiviral properties, (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to possess significant antioxidant activity, which may make it useful in the prevention and treatment of oxidative stress-related conditions such as cancer and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile in lab experiments is its relatively low toxicity and high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research involving (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile. Some possible areas of interest include:
1. Further exploration of the compound's antimicrobial and antiviral properties, with a focus on developing new therapeutic agents for infectious diseases.
2. Investigation of the compound's antioxidant activity and its potential applications in the prevention and treatment of oxidative stress-related conditions.
3. Development of new synthesis methods that improve the yield and purity of the compound, and make it more accessible to researchers.
4. Exploration of the compound's potential applications in other fields of research, such as materials science and catalysis.
In conclusion, (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is a unique and interesting compound that has potential applications in various fields of scientific research. Its antimicrobial, antiviral, and antioxidant properties make it an attractive candidate for the development of new therapeutic agents, while its unique molecular structure and properties make it a valuable subject of study in materials science and catalysis. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
The synthesis of (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile involves a multi-step process that requires the use of various reagents and solvents. One of the most common methods of synthesis involves the reaction of 2-pyridinecarboxaldehyde with 1-methyl-4-pyrazolecarboxaldehyde in the presence of potassium tert-butoxide. This reaction results in the formation of a pyridine-based intermediate, which is then treated with a nitrile reagent to yield the final product.
Wissenschaftliche Forschungsanwendungen
The (Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile compound has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and therapeutic agents. This compound has been shown to possess significant antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
(Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-16-9-10(8-15-16)6-11(7-13)12-4-2-3-5-14-12/h2-6,8-9H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRMQISSHYYIY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C#N)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1-methylpyrazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)




![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)




![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)